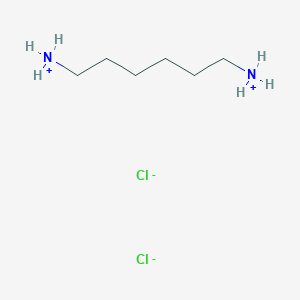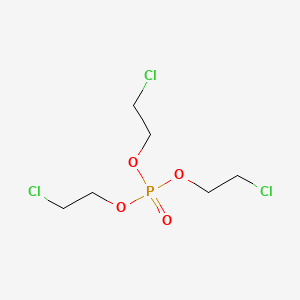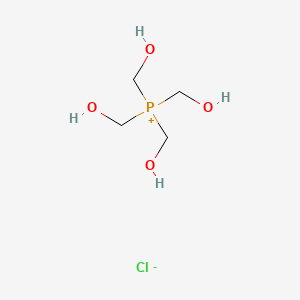
Maleamide
Overview
Description
Maleamide is a chemical compound with the formula C₄H₃NO₂. It is an unsaturated imide and an important building block in organic synthesis. The name “this compound” is derived from maleic acid and imide, indicating the presence of the -C(O)NHC(O)- functional group. This compound and its derivatives are widely used in various fields, including organic synthesis, bioconjugation, and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleamide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with amines, followed by dehydration. This method is efficient and provides high yields of this compound . Another method involves the palladium-catalyzed cyclization reaction of alkynes with isocyanides, followed by hydrolysis. This approach allows for the synthesis of polysubstituted this compound derivatives under mild reaction conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale reactions involving maleic anhydride and amines. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods often involve continuous flow reactors and advanced purification techniques to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Maleamide undergoes several types of chemical reactions, including:
Michael Addition: This compound can participate in Michael addition reactions with thiols, forming thiosuccinimide products.
Diels-Alder Reaction: This compound can react with dienes in Diels-Alder reactions to form cyclic adducts.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Thiol-Maleamide Reaction: This reaction typically occurs at pH 7.0 and involves the addition of a thiol to the this compound, forming a stable thiosuccinimide product.
Diels-Alder Reaction: This reaction is usually carried out at elevated temperatures and involves the reaction of this compound with a diene, such as cyclopentadiene.
Major Products Formed
Thiosuccinimide: Formed from the reaction of this compound with thiols.
Cyclic Adducts: Formed from the Diels-Alder reaction of this compound with dienes.
Scientific Research Applications
Maleamide has a wide range of applications in scientific research:
Bioconjugation: this compound is commonly used in bioconjugation techniques to label proteins and peptides.
Polymer Chemistry: this compound is used in the synthesis of poly(this compound)s through Diels-Alder reactions and ring-opening metathesis polymerization.
Drug Delivery: This compound-modified liposomes are used in advanced drug delivery systems to improve the stability and targeting of therapeutic agents.
Mechanism of Action
The mechanism of action of maleamide involves its reactivity towards thiol groups in proteins and peptides. This compound acts as a Michael acceptor, reacting with thiol groups to form stable thiosuccinimide adducts. This reaction is highly selective and occurs under mild conditions, making it suitable for various bioconjugation applications . The molecular targets of this compound include cysteine residues in proteins, which play crucial roles in enzymatic activities and protein-protein interactions .
Comparison with Similar Compounds
Maleamide can be compared with other similar compounds, such as:
N-Ethylmaleimide: Similar to this compound, N-ethylmaleimide is a Michael acceptor that reacts with thiol groups.
5-Hydroxy-pyrrolone: This compound is an alternative to this compound for protein bioconjugation.
Haloacetyls and Pyridyl Disulfides: These compounds are also used for sulfhydryl-reactive crosslinking in proteins.
This compound stands out due to its high reactivity and selectivity towards thiol groups, making it a valuable tool in bioconjugation and polymer chemistry.
Properties
IUPAC Name |
(Z)-but-2-enediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNZUFKXJJCBG-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)N)\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318651 | |
| Record name | Maleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-01-8, 10453-67-5 | |
| Record name | Maleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-bromophenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774369.png)




![2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7774405.png)




